1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium
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Overview
Description
1-[(3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]-4-METHYLPYRIDIN-1-IUM is a complex organic compound that features a unique structure combining a benzodioxepin ring and a methylpyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]-4-METHYLPYRIDIN-1-IUM typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like methanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]-4-METHYLPYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[(3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]-4-METHYLPYRIDIN-1-IUM has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 1-[(3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]-4-METHYLPYRIDIN-1-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to a receptor and block its activity, thereby preventing a particular biological pathway from proceeding .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and anticancer properties.
1-Benzo[1,3]dioxol-5-yl-indoles: Evaluated for their anticancer activity against various cell lines.
Uniqueness
1-[(3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]-4-METHYLPYRIDIN-1-IUM stands out due to its unique combination of a benzodioxepin ring and a methylpyridinium moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H18NO2+ |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridin-1-ium |
InChI |
InChI=1S/C16H18NO2/c1-13-6-8-17(9-7-13)10-16-18-11-14-4-2-3-5-15(14)12-19-16/h2-9,16H,10-12H2,1H3/q+1 |
InChI Key |
ORGRGSKZDFCRJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC2OCC3=CC=CC=C3CO2 |
Origin of Product |
United States |
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